molecular formula C10H12ClNOS B14056668 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14056668
M. Wt: 229.73 g/mol
InChI Key: AYDPJEJSTHPJKU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the preparation of the 2-amino-5-(methylthio)phenyl intermediate, which is then reacted with a chloropropanone derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

AYDPJEJSTHPJKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)C(=O)CCCl

Origin of Product

United States

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